
(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Fungicidal Activity
A study highlights the synthesis of novel oximes with thiazole components, demonstrating moderate to good fungicidal activities against pathogens such as Fusarium oxysporum and Cercospora arachidicola Hori. These findings suggest the potential of thiazole-containing oximes in developing new fungicides (Mao, Song, & Shi, 2012).
Antimicrobial and Antioxidant Properties
Another research direction involves the exploration of thiazole derivatives for their antimicrobial and antioxidant capabilities. For instance, compounds synthesized from 1-(thiophen-2yl)ethanone showed significant anti-oxidant and anti-microbial activities, indicating their potential as therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016).
Anticancer Activity
Thiazolyl(hydrazonoethyl)thiazoles synthesized using microwave-assisted methods have been evaluated for their anti-breast cancer properties. Some of these compounds exhibited promising activities against MCF-7 tumor cells, underscoring the potential of such derivatives in cancer therapy (Mahmoud et al., 2021).
Corrosion Inhibition
Research has also explored the application of thiazole derivatives as corrosion inhibitors. Studies on food flavorants like 2-isobutylthiazole and 1-(1,3-Thiazol-2-yl)ethanone demonstrated their effectiveness in protecting steel in acidic environments, revealing a novel application of these compounds in materials science (Tan et al., 2019).
Pesticidal Activity
The synthesis of derivatives from N-methyl(ethyl)-dithiocarbamate and their evaluation for pesticidal activities highlight another promising area. Some derivatives showed both growth stimulant and fungicidal activities, suggesting their utility in agricultural applications (Eliazyan et al., 2013).
properties
IUPAC Name |
(NZ)-N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLOVCNGQOSHY-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CSC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)
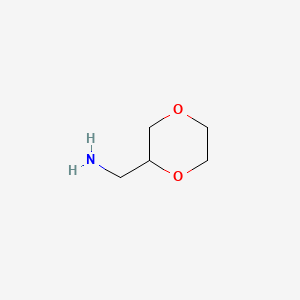
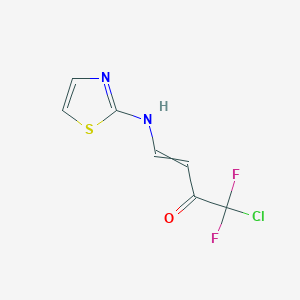
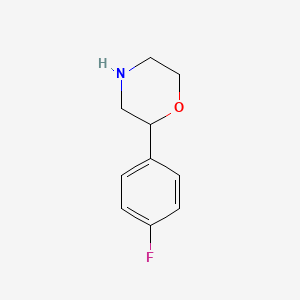
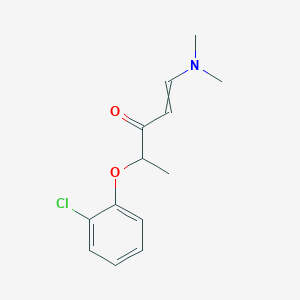

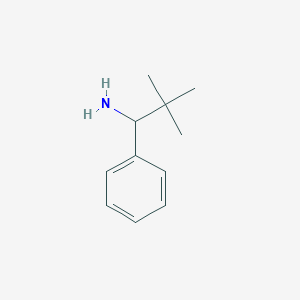
![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

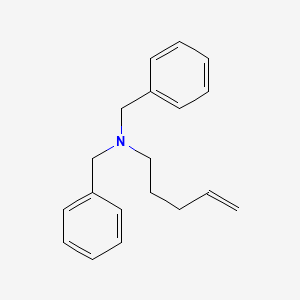

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)
![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)